molecular formula C14H16N4OS B11195217 N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-3-carboxamide

N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-3-carboxamide

Cat. No.: B11195217
M. Wt: 288.37 g/mol
InChI Key: UQWLAFPURNUMDE-UHFFFAOYSA-N
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Description

N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-3-carboxamide is a compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling with the thiophene ring. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact mechanism may vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[2-(Piperidin-1-YL)pyrimidin-5-YL]thiophene-3-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its combination of the piperidine, pyrimidine, and thiophene rings, which confer distinct chemical properties and potential applications. This unique structure allows for diverse interactions and reactivity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C14H16N4OS

Molecular Weight

288.37 g/mol

IUPAC Name

N-(2-piperidin-1-ylpyrimidin-5-yl)thiophene-3-carboxamide

InChI

InChI=1S/C14H16N4OS/c19-13(11-4-7-20-10-11)17-12-8-15-14(16-9-12)18-5-2-1-3-6-18/h4,7-10H,1-3,5-6H2,(H,17,19)

InChI Key

UQWLAFPURNUMDE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=N2)NC(=O)C3=CSC=C3

Origin of Product

United States

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